Home > Products > Screening Compounds P90114 > 3-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}propanoic acid
3-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}propanoic acid -

3-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}propanoic acid

Catalog Number: EVT-4437063
CAS Number:
Molecular Formula: C17H16ClNO4
Molecular Weight: 333.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(4-Chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid, also known as LY2794193, is a synthetically derived organic compound. [] It belongs to a class of compounds known as bicyclo[3.1.0]hexane derivatives. [] This compound has gained significant attention in scientific research for its high potency and selectivity as a metabotropic glutamate 3 (mGlu3) receptor agonist. [] mGlu3 receptors are involved in various neurological and psychiatric processes, making LY2794193 a valuable tool for studying these receptors and exploring their therapeutic potential. []

Synthesis Analysis

The synthesis of LY2794193 involves a multi-step process starting with (1S,2S,5R,6S)-2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). [] The key transformation involves the introduction of the C4β-N-linked 3-methoxybenzoyl amide moiety. [] This is typically achieved through a coupling reaction between LY354740 and 3-methoxybenzoyl chloride, followed by appropriate deprotection steps. []

Molecular Structure Analysis

LY2794193 possesses a chiral bicyclo[3.1.0]hexane core structure. [] The C4 carbon of the bicyclohexane ring is substituted with a (3-methoxybenzoyl)amino group, while the C3 position bears a 4-chlorophenyl substituent. [] The presence of multiple chiral centers in the molecule results in the existence of stereoisomers, with the (1S,2S,4S,5R,6S) configuration exhibiting the desired pharmacological activity. []

Chemical Reactions Analysis

Due to the presence of carboxylic acid and amide functionalities, LY2794193 can undergo reactions typical of these groups. [] For instance, the carboxylic acid moiety can be readily esterified or converted to amides. [] The amide bond, while relatively stable, can be hydrolyzed under acidic or basic conditions. [] Additionally, the aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further derivatization. []

Mechanism of Action

LY2794193 exerts its pharmacological effects through selective activation of mGlu3 receptors. [] It binds to the amino terminal domain of the hmGlu3 receptor, specifically interacting with residues adjacent to the glutamate binding site. [] This interaction leads to conformational changes in the receptor, initiating downstream signaling cascades. []

Applications
  • Investigating mGlu3 receptor function: Its high potency and selectivity make it ideal for studying the role of mGlu3 receptors in various physiological and pathological processes. []
  • Developing novel therapeutics: It serves as a lead compound for designing new drugs targeting mGlu3 receptors for treating neurological and psychiatric disorders. []
  • Validating animal models: Its behavioral effects in animal models can be used to validate these models for studying mGlu3 receptor-mediated functions. []
  • Crystallization studies: The successful crystallization of LY2794193 with the amino terminal domain of hmGlu3 provides valuable structural insights into ligand-receptor interactions. []

(1S,2S,5R,6S)-2-Amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)

Compound Description: (1S,2S,5R,6S)-2-Amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as LY354740, is a compound that serves as a foundational structure in the development of selective agonists for metabotropic glutamate 2 (mGlu2) and mGlu3 receptor subtypes []. LY354740 itself is a potent agonist for both mGlu2 and mGlu3 receptors.

Relevance: LY354740 shares a core structure with 3-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid. Both compounds feature a carboxylic acid group linked to a substituted cycloalkane. While LY354740 has a bicyclo[3.1.0]hexane ring, the target compound has a phenyl ring replacing the cyclopropane moiety and an open chain replacing the cyclopentane. Further modifications at the C4β position of LY354740 led to the development of 3-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid analogue (LY2794193) [].

(1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2794193)

Compound Description: (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as LY2794193, is a potent and highly selective agonist for the mGlu3 receptor []. Its development was based on structural modifications of LY354740, aiming to enhance selectivity towards the mGlu3 receptor subtype.

Relevance: LY2794193 exhibits significant structural similarity to 3-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid. Both compounds share a 3-methoxybenzoyl amino group attached to a carbon atom, which is two carbons away from a carboxylic acid group. The key difference lies in the cyclic structures present in LY2794193, which are absent in 3-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid [].

(R)-4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen)

Compound Description: (R)-4-amino-3-(4-chlorophenyl)butanoic acid, commonly known as Baclofen, is a gamma-aminobutyric acid (GABA) derivative used clinically as a spasmolytic drug [, ]. It acts as a selective GABAB receptor agonist.

Relevance: Baclofen shares the 4-chlorophenyl moiety and the beta-amino acid structure with 3-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid []. The key difference is the presence of the 3-methoxybenzoyl amido group in the target compound, which is absent in Baclofen. Baclofen serves as a structural starting point for exploring the structure-activity relationships of GABAB receptor ligands, including the development of 3-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid.

4-Amino-3-(4-chlorophenyl)-butyric acid impurity-A

Compound Description: This compound is an impurity identified in Baclofen according to the Indian Pharmacopoeia and other official compendiums [].

Relevance: While the exact structure of this impurity is not disclosed in the provided abstract, its naming suggests close structural resemblance to Baclofen, and thus, also to 3-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid. This impurity highlights the importance of controlling for similar by-products during the synthesis of the target compound [].

(Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids

Compound Description: These compounds are unsaturated analogues of Baclofen, designed as conformationally restricted variations to explore the structure-activity relationships of Baclofen and its derivatives [].

Properties

Product Name

3-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}propanoic acid

IUPAC Name

3-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C17H16ClNO4/c1-23-14-4-2-3-12(9-14)17(22)19-15(10-16(20)21)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21)

InChI Key

FZNQSVNMZZJDHX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.